molecular formula C11H17NO2 B2945309 1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2140106-76-7

1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No.: B2945309
CAS No.: 2140106-76-7
M. Wt: 195.262
InChI Key: VEUBPNQQFMALBG-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)-8-azabicyclo[321]octan-8-yl]prop-2-en-1-one is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the hydroxymethyl group and the prop-2-en-1-one moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It may find use in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • 8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in functional groups.

  • Prop-2-en-1-one derivatives: Variants with different substituents on the prop-2-en-1-one moiety.

Uniqueness: 1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is unique due to its specific combination of the hydroxymethyl group and the bicyclic core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(14)12-9-3-4-10(12)6-8(5-9)7-13/h2,8-10,13H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBPNQQFMALBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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